Enhanced MAO-B Inhibition and Selectivity: Thiomorpholine vs. Flexible Phenylethylamine Derivatives
The rigidification of the phenylethylamine scaffold into a thiomorpholine ring markedly enhances inhibitory activity and selectivity for monoamine oxidase B (MAO-B). The 2-arylthiomorpholine derivative 5a exhibits a Ki value in the 10⁻⁸ M range against human MAO-B, with a selectivity ratio exceeding 2000-fold over MAO-A [1]. In contrast, the flexible α-methylated phenylethylamine derivative (amphetamine) shows significantly lower potency and selectivity under comparable assay conditions [1]. This demonstrates that the thiomorpholine scaffold confers a distinct conformational constraint that drives superior target engagement.
| Evidence Dimension | Inhibitory potency (Ki) and selectivity for human MAO-B |
|---|---|
| Target Compound Data | Ki ≈ 10⁻⁸ M for human MAO-B; >2000-fold selectivity over MAO-A |
| Comparator Or Baseline | α-Methylated phenylethylamine (amphetamine): lower potency and selectivity |
| Quantified Difference | >2000-fold increase in selectivity for MAO-B over MAO-A |
| Conditions | In vitro enzyme inhibition assay using recombinant human MAO-A and MAO-B |
Why This Matters
For researchers developing CNS therapeutics, the high selectivity of the thiomorpholine scaffold for MAO-B over MAO-A minimizes off-target interactions and associated side effects, offering a critical advantage in early-stage drug candidate selection.
- [1] Lühr S, et al. 2-Arylthiomorpholine derivatives as potent and selective monoamine oxidase B inhibitors. Bioorg Med Chem. 2010;18(4):1388-95. PMID: 20123154. View Source
